molecular formula C15H13N3O4 B2440713 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-20-7

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2440713
CAS No.: 945299-20-7
M. Wt: 299.286
InChI Key: SAGBSDVXSDAQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C15H13N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a benzonitrile group, and a dimethoxyphenyl group.

Properties

IUPAC Name

2-(2,4-dimethoxyanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-12-4-6-14(15(8-12)22-2)17-13-5-3-11(18(19)20)7-10(13)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGBSDVXSDAQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile typically involves several steps. One common method includes the reaction of 2,4-dimethoxyaniline with 5-nitro-2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Chemical Reactions Analysis

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Biological Activity

2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile, with the CAS number 945299-20-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 286.28 g/mol
  • Structure : The compound features a nitro group and a dimethoxyphenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitrobenzonitrile with 2,4-dimethoxyaniline under controlled conditions. The process can be optimized using various solvents and catalysts to improve yield and purity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it showed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably:

  • Cell Lines Tested : Studies reported testing against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and B16 (melanoma).
  • Results : The compound demonstrated notable cytotoxicity with IC50 values ranging from 0.06 to 0.17 µM in certain cell lines, indicating potent antiproliferative effects. The mechanism appears to involve induction of apoptosis, as evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Interference with Cellular Signaling Pathways : It potentially disrupts signaling pathways that regulate cell survival and apoptosis.
  • Molecular Docking Studies : Simulations suggest strong binding affinity to tubulin, which is crucial for cell division, further supporting its role as an anticancer agent .

Case Studies

  • Anticancer Efficacy Study : A study conducted on A549 and HT-29 cells revealed that treatment with the compound led to significant reductions in cell viability over a 48-hour period. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
    Cell LineIC50 (µM)Mechanism
    A5490.06Apoptosis induction
    HT-290.17Cell cycle arrest
  • Antimicrobial Study : In another investigation, the compound was tested against several bacterial strains including E. coli and S. aureus, showing promising results comparable to conventional antibiotics.
    Bacterial StrainMIC (µg/mL)
    E. coli15
    S. aureus10

Q & A

Basic Question: What are the optimal synthetic routes for 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile, and how can reaction yields be improved?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 5-nitro-2-fluorobenzonitrile with 2,4-dimethoxyaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the target compound . To optimize yields:

  • Use anhydrous solvents to minimize hydrolysis side reactions.
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): The 2,4-dimethoxyphenyl group shows distinct singlets for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The nitrile group (C≡N) appears as a sharp peak at ~110–120 ppm in ¹³C NMR .
  • IR: Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups .
  • X-ray crystallography: Resolves molecular geometry; the compound’s crystal structure reveals intermolecular hydrogen bonding between the amino and nitro groups .

Basic Question: What preliminary biological screening assays are recommended for this compound?

Answer:

  • Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Antimicrobial activity: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:

  • Modify substituents: Replace methoxy groups with halogens or electron-withdrawing groups (e.g., -CF₃) to assess electronic effects on bioactivity .
  • Nitro group reduction: Synthesize the amine derivative (5-amino analog) to evaluate the role of the nitro group in redox interactions .
  • Docking studies: Use AutoDock4 to predict binding affinities with target proteins (e.g., HIV protease), focusing on interactions between the nitro group and active-site residues .

Advanced Question: How can computational methods resolve contradictions in experimental binding affinity data?

Answer:

  • Molecular dynamics (MD) simulations: Perform 100-ns MD runs to assess ligand-protein stability and identify transient interactions missed in static docking models .
  • Free energy calculations: Use MM-PBSA/GBSA to quantify binding energies and reconcile discrepancies between in vitro and in silico results .
  • Validate with mutagenesis: If simulations suggest a key residue interaction (e.g., hydrogen bond with Tyr327), test binding affinity against a Y327A mutant protein .

Advanced Question: What strategies mitigate stability issues during storage or biological assays?

Answer:

  • Photostability: Store in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation under UV light .
  • pH-dependent hydrolysis: Buffer solutions to pH 6–7 to avoid nitrile hydrolysis to carboxylic acids .
  • Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Advanced Question: How can analytical challenges (e.g., co-eluting impurities in HPLC) be addressed?

Answer:

  • Gradient optimization: Use a C18 column with a water/acetonitrile gradient (5% → 95% over 30 min) and 0.1% trifluoroacetic acid to improve resolution .
  • LC-MS/MS: Employ high-resolution mass spectrometry (HRMS) to distinguish the compound (exact mass: 327.0952) from impurities .
  • 2D NMR: Resolve overlapping signals in complex mixtures using HSQC or COSY experiments .

Advanced Question: What crystallographic methods elucidate polymorphism or hydrate formation?

Answer:

  • Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., from DMSO/water) and solve structures using SHELX .
  • Powder XRD: Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms .
  • Thermogravimetric analysis (TGA): Identify hydrate formation by mass loss at 100–150°C .

Advanced Question: How can in silico toxicology models predict off-target effects?

Answer:

  • ADMET prediction: Use SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and CYP450 interactions .
  • DEREK Nexus: Flag structural alerts (e.g., nitro groups for mutagenicity) and validate with Ames testing .

Advanced Question: What methodologies validate the compound’s role in catalytic or redox processes?

Answer:

  • Cyclic voltammetry: Measure redox potentials (e.g., nitro ↔ amine reduction) in aprotic solvents (e.g., DMF with 0.1 M TBAP) .
  • EPR spectroscopy: Detect radical intermediates during catalytic cycles .
  • Isotopic labeling: Use ¹⁵N-labeled analogs to track nitro group participation in reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.